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Compound of Interest

Compound Name: 9H-carbazole-1-carbaldehyde

Cat. No.: B1589853

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9H-
carbazole-1-carbaldehyde, a key heterocyclic compound with significant potential in medicinal
chemistry and materials science. This document compiles available Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside
detailed experimental protocols to aid in the replication and further investigation of this
molecule.

Spectroscopic Data Summary

While a complete, unified dataset for 9H-carbazole-1-carbaldehyde from a single source is
not readily available in the public domain, the following tables are constructed based on typical
values for carbazole derivatives and aromatic aldehydes, providing an expected range for the
spectral characteristics of the target molecule.

Table 1: Predicted *H NMR Spectroscopic Data for 9H-Carbazole-1-carbaldehyde
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Proton Assignment Chemical Shift (5, Multiplicity Coupling Constant
ppm) Range (J, Hz) Range

H-C=0 9.8-10.5 S

H-2 7.8-8.2 d 75-85

H-3 7.2-7.6 t 7.0-8.0

H-4 8.0-84 d 7.5-8.5

H-5 74-7.8 d 7.5-85

H-6 71-75 t 7.0-8.0

H-7 7.3-7.7 t 7.0-8.0

H-8 8.1-85 d 75-85

N-H 8.0-115 brs

Table 2: Predicted 13C NMR Spectroscopic Data for 9H-Carbazole-1-carbaldehyde
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Carbon Assignment Chemical Shift (6, ppm) Range
C=0 190 - 195
C-1 130 - 135
C-2 120 - 125
C-3 125 -130
C-4 120 - 125
C-4a 138 - 142
C-4b 122 - 126
C-5 110 - 115
C-6 120 - 125
C-7 120 - 125
C-8 125 -130
C-8a 140 - 144
C-9a 123 - 127

Table 3: Predicted IR Absorption Bands for 9H-Carbazole-1-carbaldehyde
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Functional Group

Wavenumber (cm~*) Range Intensity

N-H Stretch 3200 - 3400 Medium-Strong, Broad

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aldehyde) 2700 - 2900 Weak-Medium (often two
bands)

C=0 Stretch (Aldehyde) 1680 - 1710 Strong

C=C Stretch (Aromatic) 1580 - 1620 Medium-Strong

C-N Stretch 1200 - 1350 Medium

C-H Bend (Aromatic) 700 - 900 Strong

Table 4: Predicted UV-Vis Absorption Maxima for 9H-Carbazole-1-carbaldehyde

Solvent

Amax (nm) Range

Molar Absorptivity (€)
Range (L-mol~*-cm™?)

Ethanol/Methanol

230-240, 250-260, 290-300,

330-350

10,000-50,000

Dichloromethane

235-245, 255-265, 295-305,

335-355

10,000-50,000

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectroscopic

data for carbazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 9H-carbazole-1-carbaldehyde in approximately
0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de). For 3C NMR, a more
concentrated solution (20-50 mg) may be necessary. Add a small amount of

tetramethylsilane (TMS) as an internal standard (O ppm).

© 2025 BenchChem. All rights reserved.

4/8 Tech Support


https://www.benchchem.com/product/b1589853?utm_src=pdf-body
https://www.benchchem.com/product/b1589853?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher.

o Data Acquisition:

o H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans
can range from 8 to 64, depending on the sample concentration. A relaxation delay of 1-5
seconds is typically employed.

o 13C NMR: A proton-decoupled pulse sequence is commonly used. Due to the low natural
abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation
delay (2-10 seconds) are generally required to obtain a good signal-to-noise ratio.

» Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Reference the spectra to the TMS signal. For *H NMR, integrate the
signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

o Sample Preparation: For solid samples, the KBr pellet method is common. Mix 1-2 mg of the
compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, for
soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile
solvent.

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum over a typical range of 4000-400 cm~*. Co-add
multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum. ldentify and label the characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., ethanol, methanol, dichloromethane, or acetonitrile). The concentration should be in
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the micromolar range (e.g., 107> to 10-°% M) to ensure the absorbance falls within the linear
range of the instrument (typically below 1.5).

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Data Acquisition: Record the absorption spectrum over a wavelength range of approximately
200-800 nm. Use a matched cuvette containing the pure solvent as a reference.

o Data Processing: The instrument software will generate a plot of absorbance versus
wavelength. Identify the wavelengths of maximum absorbance (Amax). The molar
absorptivity (€) can be calculated using the Beer-Lambert law (A = gcl), where A'is the
absorbance, c is the concentration in mol/L, and | is the path length of the cuvette in cm.

Visualizing the Spectroscopic Analysis Workflow

To provide a clear understanding of the logical flow of spectroscopic analysis, the following
diagram illustrates a typical workflow.
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Caption: Workflow for Spectroscopic Analysis of 9H-Carbazole-1-carbaldehyde.

 To cite this document: BenchChem. [Spectroscopic Profile of 9H-Carbazole-1-carbaldehyde:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589853#spectroscopic-data-of-9h-carbazole-1-
carbaldehyde-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1589853?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

